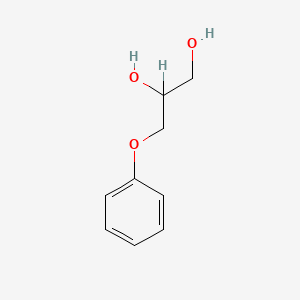
3-苯氧基-1,2-丙二醇
描述
Synthesis Analysis
The synthesis of compounds similar to 3-Phenoxy-1,2-propanediol often involves nucleophilic substitution reactions, where a phenoxy group is introduced into a propanediol backbone. For example, the synthesis of related compounds has been achieved through reactions involving phenoxy and propylsulfanyl substituents, yielding products with significant antimicrobial properties (Jafarov et al., 2019).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, as applied to related compounds, offer insights into the molecular structure and spectroscopic data, including bond lengths, bond angles, and electronic properties. These analyses provide a detailed understanding of the compound's geometry and intramolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactions of 3-Phenoxy-1,2-propanediol derivatives, including their enzymatic resolution and oxidation reactions, demonstrate the compound's reactivity and potential for generating various derivatives with biological activities. These reactions underline the compound's versatility as an intermediate for further chemical transformations (Shan et al., 2011).
Physical Properties Analysis
The physical properties of compounds closely related to 3-Phenoxy-1,2-propanediol, such as solubility, melting point, and boiling point, are crucial for their application in various industries. Studies on 1,3-propanediol reveal its role as a valuable component in polyesters, polyethers, and polyurethanes, indicating the importance of understanding these properties (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the compound's applications in synthesis and industry. The oxidation of 3-phenoxy-1,2-propanediol by ditelluratocuprate(III) in alkaline media provides insights into its reactivity and potential for modification (Shan et al., 2011).
科学研究应用
氧化动力学和机制
- 三碲酸铜(III)氧化:Shan等人(2011)在碱性介质中探讨了三碲酸铜(III)对3-苯氧基-1,2-丙二醇的氧化。这项研究对于理解反应动力学并开发潜在的工业应用(Shan et al., 2011)至关重要。
化学合成和催化
- 利用脂肪酶进行单乙酰化:Pawar和Yadav(2015)报道了脂肪酶催化的3-芳氧基-1,2-丙二醇的区域选择性单乙酰化,对于合成各种药物化合物(Pawar & Yadav, 2015)至关重要。
- 糖基化用于功能多样化:Luley-Goedl等人(2010)展示了蔗糖磷酸化酶对1,2-丙二醇的葡萄糖化,突显了一种多样化为精细化学品的方法(Luley-Goedl et al., 2010)。
生物技术生产和应用
- 基因工程微生物:Yang等人(2018)讨论了利用基因工程菌株高效生物合成1,3-丙二醇,这是3-苯氧基-1,2-丙二醇的衍生物,突显了其在各个行业中的应用(Yang et al., 2018)。
- 微生物发酵技术:微生物生产1,3-丙二醇的进展,包括利用粗甘油,对于各种工业应用至关重要,如Saxena等人(2009)所讨论的(Saxena et al., 2009)。
能源和环境应用
- 燃料电池应用:Chino等人(2020)探讨了丙二醇异构体,包括1,3-丙二醇,在直接液体燃料电池中的应用,表明其在可再生能源应用中的潜力(Chino et al., 2020)。
分析和化学工程
- 手性分离技术:Kodama等人(2005)研究了包括3-苯氧基-1,2-丙二醇在内的化合物的对映分离,对化学和制药领域的分析应用至关重要(Kodama et al., 2005)。
材料科学与工程
- 高岭土的改性:Itagaki和Kuroda(2003)研究了丙二醇与甲氧基改性高岭土的反应,提出了在吸附和区域选择性反应中的潜在应用(Itagaki & Kuroda, 2003)。
安全和危害
3-Phenoxy-1,2-propanediol may cause skin irritation and serious eye damage upon exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
作用机制
Target of Action
It is known to be an organic synthetic intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
A study suggests that it may involve a pre-equilibrium adduct formation between the compound and its targets .
Biochemical Pathways
Given its role as an organic synthetic intermediate , it is likely that it may be involved in various biochemical processes, depending on the context of its use.
Result of Action
As an organic synthetic intermediate , its effects would likely depend on the specific context of its use.
Action Environment
It is known that the compound is a white crystal that melts at 50-52°c and boils at 315°c . It is soluble in water and alcohol , suggesting that its action could potentially be influenced by factors such as temperature and solvent conditions.
属性
IUPAC Name |
3-phenoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIYTUXOKTMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870597 | |
| Record name | 1-Phenoxy-2,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Phenylglyceryl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00002 [mmHg] | |
| Record name | Phenylglyceryl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Phenoxy-1,2-propanediol | |
CAS RN |
538-43-2, 16354-93-1, 92768-70-2 | |
| Record name | 3-Phenoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Threo-1-phenylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENOXY-1,2-PROPANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenoxy-2,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXYPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


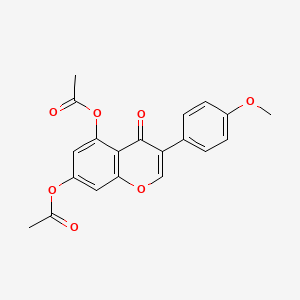
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)
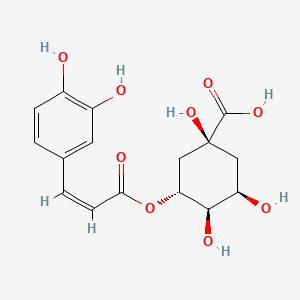
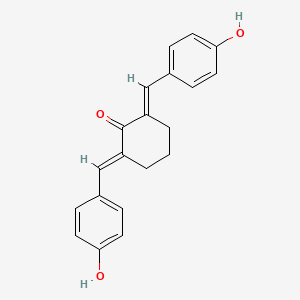



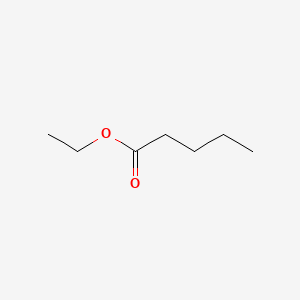
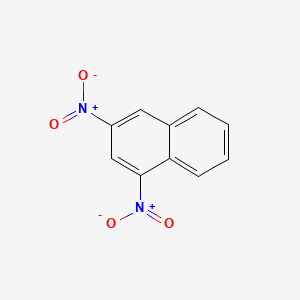


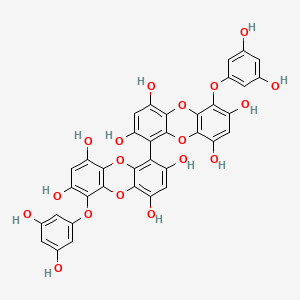
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)